Product packaging for 7,9-Diazabicyclo[4.2.1]nonane(Cat. No.:CAS No. 155774-31-5)

7,9-Diazabicyclo[4.2.1]nonane

Cat. No.: B587021
CAS No.: 155774-31-5
M. Wt: 126.203
InChI Key: GYQKVJKRLNRYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7,9-Diazabicyclo[4.2.1]nonane is a bridged, nitrogen-containing bicyclic scaffold of significant interest in medicinal chemistry for the design of novel biologically active compounds. This constrained diazepane structure serves as a versatile and privileged core for investigating interactions with central nervous system (CNS) targets. The 3,9-diazabicyclo[4.2.1]nonane scaffold, a closely related analog, has been identified as a key structural component in potent dual orexin receptor antagonists, which have demonstrated sleep-promoting activity in preclinical models . Furthermore, diazabicycloalkane scaffolds, in general, are frequently explored as key pharmacophoric elements in ligands for G-protein coupled receptors (GPCRs) and ion channels . Researchers utilize this rigid, three-dimensional framework to develop new chemical entities for neuroscience research, particularly by leveraging its potential to confer subtype selectivity and modulate pharmacokinetic properties. The structural motif is synthetically tractable for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the development of tool compounds for probing biological pathways. This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B587021 7,9-Diazabicyclo[4.2.1]nonane CAS No. 155774-31-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155774-31-5

Molecular Formula

C7H14N2

Molecular Weight

126.203

IUPAC Name

7,9-diazabicyclo[4.2.1]nonane

InChI

InChI=1S/C7H14N2/c1-2-4-7-8-5-6(3-1)9-7/h6-9H,1-5H2

InChI Key

GYQKVJKRLNRYMV-UHFFFAOYSA-N

SMILES

C1CCC2NCC(C1)N2

Synonyms

7,9-Diazabicyclo[4.2.1]nonane(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 7,9 Diazabicyclo 4.2.1 Nonane and Its Derivatives

Convergent and Divergent Synthetic Routes to the 7,9-Diazabicyclo[4.2.1]nonane Core

The construction of the this compound framework can be achieved through various synthetic strategies, including cyclization of linear precursors, multi-component reactions, and the transformation of existing bicyclic structures.

Cyclization Strategies for Diazabicyclo[4.2.1]nonane Formation

The formation of the this compound core often involves the cyclization of appropriately substituted linear precursors. One reported strategy involves a three-step protocol that includes a [3+2] cycloaddition of aldimines and activated alkenes, followed by a hydrazine-promoted lactamization to form the bicyclic lactam. researchgate.net This approach provides a versatile route to bridged bi- and tricyclic lactams.

Another method adapts acid-catalyzed cyclization, traditionally used for monoaza systems, to the diazabicyclo framework. This involves designing a linear precursor with a second nitrogen atom and employing conditions such as sulfuric acid at low temperatures to facilitate the ring closure. The key to these strategies is the careful design of the linear precursor to ensure the desired regioselectivity of the cyclization and the formation of the thermodynamically stable bicyclic system.

A notable cyclization approach involves a tandem Michael addition-Claisen condensation cascade. This reaction can yield a tricyclic derivative containing the bicyclo[3.3.1]nonane core, a related bicyclic system. rsc.org

Multi-Component Reactions in the Synthesis of this compound Scaffolds

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds like this compound from simple starting materials in a single step. researchgate.net A one-pot methodology has been developed that utilizes a three-component [3+2] cycloaddition, followed by reduction and lactamization, to produce the 3,9-diazabicyclo[4.2.1]nonane-containing scaffold with high diastereoselectivity. researchgate.netresearchgate.net This approach is valued for its pot, atom, and step economy. researchgate.net

The choice of solvent is critical for the success of these one-pot reactions. For instance, methanol (B129727) has been identified as a suitable solvent for the initial cycloaddition step, while a mixture of methanol and water is optimal for the subsequent reduction and lactamization steps. researchgate.net The versatility of MCRs allows for the generation of diverse libraries of small molecules by varying the substituent groups on the initial components. acs.org

Reaction TypeKey FeaturesSolvent SystemRef.
Three-component [3+2] cycloaddition-lactamizationOne-pot, diastereoselectiveCycloaddition: MeOH; Reduction/Lactamization: MeOH–H₂O (3:1) researchgate.net

Transformation of Precursors: Nortropinone Derivatives in this compound Synthesis

A practical and scalable synthesis of this compound derivatives often starts from readily available nortropinone derivatives. researchgate.netacs.orgacs.org A key transformation in this approach is the stereospecific Beckmann rearrangement of an E-oxime derived from a nortropinone precursor. researchgate.netresearchgate.netacs.orgacs.org

The synthesis begins with the preparation of the nortropinone derivative, which can be achieved in a single step from commercial materials. researchgate.netacs.orgacs.org This derivative is then converted to its oxime. The subsequent Beckmann rearrangement expands the six-membered ring of the nortropinone system to a seven-membered lactam. Finally, reduction of this lactam, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), affords the monoprotected this compound derivative. researchgate.netresearchgate.netacs.orgacs.org

PrecursorKey TransformationReagentsProductRef.
Nortropinone derivativeBeckmann rearrangement, Reduction1. Oxime formation 2. Beckmann rearrangement 3. LiAlH₄Monoprotected this compound researchgate.netresearchgate.netacs.orgacs.org

Asymmetric Synthesis Approaches to Enantiopure this compound Analogues

The development of enantiopure this compound analogues is of significant interest for their potential applications in medicine. Asymmetric synthesis strategies are employed to control the stereochemistry of the bicyclic core.

Crystallization-Induced Diastereomer Transformation (CIDT) in Asymmetric Synthesis

Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful technique for the scalable asymmetric synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative. researchgate.netacs.orgacs.orgrsc.org This method relies on the selective crystallization of one diastereomer from an equilibrating mixture, thereby driving the equilibrium towards the desired product. researchgate.net

This method has been shown to be a practical approach for obtaining high-purity diastereomeric salts. researchgate.net

Chiral Auxiliary-Mediated Approaches to Stereoselective Diazabicyclo[4.2.1]nonane Synthesis

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, and this strategy has been successfully applied to the stereoselective synthesis of this compound analogues. researchgate.netresearchgate.netacs.orgacs.org As mentioned previously, (S)-phenylethylamine serves as an effective chiral auxiliary in a CIDT process. researchgate.netresearchgate.netacs.orgacs.org

The chiral auxiliary guides the stereochemical outcome of key reactions. In the synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative, the chiral auxiliary attached to the nortropinone precursor directs the formation of the desired E-oxime isomer. researchgate.netacs.orgacs.org Following the stereospecific Beckmann rearrangement and subsequent reduction, the chiral auxiliary can be removed to yield the enantiopure bicyclic diamine. researchgate.net This approach highlights the importance of chiral auxiliaries in establishing the desired stereochemistry in the final product.

Functionalization and Derivatization Strategies of the this compound Skeleton

The presence of two nitrogen atoms in the this compound core offers multiple sites for chemical modification. These modifications are essential for creating diverse libraries of compounds for drug discovery programs. Key strategies involve reactions at the nitrogen centers, manipulation of appended side chains, and selective transformations within the bicyclic framework itself.

Alkylation and acylation of the nitrogen atoms are fundamental strategies for elaborating the this compound structure. These reactions allow for the introduction of a wide array of substituents, influencing properties such as lipophilicity, steric bulk, and receptor binding affinity.

The direct alkylation of a diazabicyclo[4.2.1]nonane precursor is a foundational method for introducing substituents. For instance, the reaction of 9-methyl-3,9-diazabicyclo[4.2.1]nonane with benzyl (B1604629) chloride in an anhydrous solvent like ether proceeds via nucleophilic substitution to yield the N-benzylated product. Similarly, various N-substituted derivatives have been synthesized by reacting the bicyclic amine with different alkylating agents. nih.gov

A common strategy involves the use of a protecting group on one of the nitrogen atoms to achieve selective functionalization. The tert-butoxycarbonyl (Boc) group is frequently employed. For example, tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate is a key intermediate where the N3 position is protected, allowing for selective derivatization at the N9 position. This monoprotected intermediate can be synthesized via a stereospecific Beckmann rearrangement followed by reduction. researchgate.net

Acylation reactions, using agents like acid chlorides or anhydrides, introduce carbonyl-containing moieties. smolecule.comgoogle.com These reactions are crucial for creating amides, which can serve as important pharmacophores or as precursors for further transformations.

Below is a table summarizing representative alkylation and acylation reactions on the this compound core.

Starting MaterialReagentProductReaction Type
9-Methyl-3,9-diazabicyclo[4.2.1]nonaneBenzyl chloride9-Benzyl-9-methyl-3,9-diazabicyclo[4.2.1]nonaneN-Alkylation
3,9-Diazabicyclo[4.2.1]nonanetert-Butyl chloroformatetert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylateN-Acylation (Boc-protection)
3,9-Diazabicyclo[4.2.1]nonane derivative1-(2-(Bis(4-fluorophenyl)methoxy)ethyl) halideN-Substituted 3,9-diazabicyclo[4.2.1]nonaneN-Alkylation
9-Methyl-3,9-diazabicyclo[4.2.1]nonaneAcyl chlorides3-Acyl-9-methyl-3,9-diazabicyclo[4.2.1]nonaneN-Acylation

Once substituents are introduced onto the nitrogen atoms, they can be further modified. These manipulations of side chains and exocyclic groups are critical for fine-tuning the biological activity of the final compound.

For derivatives containing ester or amide functionalities, reduction is a common transformation. For example, lactams formed within the synthetic pathway can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding diamines. researchgate.net This restores the basicity of the nitrogen atom and alters the geometry of the substituent.

In cases where an aromatic group, such as a benzyl group, has been installed, reactions on the aromatic ring can be performed. Furthermore, the benzyl group itself can be removed under appropriate hydrogenolysis conditions to deprotect the nitrogen, allowing for subsequent functionalization. The benzyl group can also be substituted with other functional groups through nucleophilic substitution reactions.

The table below outlines examples of side-chain manipulations.

Parent CompoundReactionReagentResulting Structure
Lactam precursor of 3,9-diazabicyclo[4.2.1]nonaneReductionLiAlH₄Monoprotected 3,9-diazabicyclo[4.2.1]nonane
9-Benzyl-3,9-diazabicyclo[4.2.1]nonaneOxidationPotassium permanganateOxidized derivative
9-Benzyl-3,9-diazabicyclo[4.2.1]nonaneReductionLithium aluminum hydrideReduced derivative

Achieving chemoselectivity in the functionalization of the this compound skeleton is a significant synthetic challenge and an area of active research. This involves selectively transforming one functional group in the presence of others within the molecule.

One of the primary methods for achieving chemoselectivity is through the use of protecting groups, as discussed previously. By protecting one nitrogen atom, reactions can be directed specifically to the other, unprotected nitrogen. The choice of protecting group is crucial and depends on the desired reaction conditions for subsequent steps.

Ring-forming reactions that generate the bicyclic skeleton can also be designed to be highly stereospecific. For example, a stereospecific Beckmann rearrangement of an E-oxime precursor has been used to construct the lactam intermediate in the synthesis of (1S,6R)-3,9-diazabicyclo[4.2.1]nonane. researchgate.net This level of control is essential for producing enantiomerically pure final products.

Furthermore, intramolecular reactions can be employed to create additional complexity. Intramolecular cyclization, such as an intramolecular Schmidt rearrangement, can be used to form the bicyclic diamine core from a suitable precursor, offering another route to this important scaffold. researchgate.net The regioselectivity of such cyclizations can often be controlled by the nature of the substrate and the reaction conditions. mdpi.com

Research has also explored the substitution of the homopiperazine (B121016) moiety in biologically active molecules with the more rigid 3,9-diazabicyclo[4.2.1]nonane core to enhance structural rigidity and influence binding affinity and selectivity for biological targets like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov

PrecursorTransformationKey FeatureProduct
Nortropinone derivativeOximation, Beckmann rearrangement, ReductionStereospecific rearrangementMonoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane
Bridged ketoneSchmidt rearrangementIntramolecular cyclizationSelectively protected 1,4-diazepane

Conformational and Stereochemical Analysis of 7,9 Diazabicyclo 4.2.1 Nonane Systems

Spectroscopic Probing of 7,9-Diazabicyclo[4.2.1]nonane Conformations

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure and dynamic behavior of this compound systems in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of this compound derivatives in solution. Techniques such as ¹H and ¹³C NMR provide detailed information about the time-averaged conformation and the barriers to conformational exchange processes.

Recent studies on diazabicyclo analogues of the antiviral drug maraviroc (B1676071), which include the this compound scaffold, have utilized high-field NMR analysis to support computational modeling of the compounds' conformational preferences. researchgate.net This combined approach helps to establish a correlation between the conformation of the bicyclic core and the compound's biological activity. researchgate.net For instance, in related bicyclo[3.3.1]nonane systems, ¹³C NMR has been effectively used for conformational analysis of various derivatives. acs.org The chemical shifts and coupling constants observed in NMR spectra are sensitive to the dihedral angles within the bicyclic framework, allowing for the determination of the predominant conformations, such as chair-chair or boat-chair forms. researchgate.netnih.gov

X-ray Crystallography in Structural Elucidation

For example, the structures of various novel this compound analogues have been elucidated using X-ray diffraction, confirming their stereochemistry with high diastereoselectivity. rsc.org In the case of related 9-azabicyclo[4.2.1]nona-2,4,7-trienes, X-ray crystallography has been used to prove the structures of the synthesized azabicyclic products. researchgate.net While specific crystallographic data for the parent this compound may be limited, analysis of analogous structures, such as 9-benzyl-3,9-diazabicyclo[4.2.1]nonane, suggests that the bicyclic system typically adopts a chair-like conformation to minimize steric strain.

Theoretical Investigations of Conformational Preferences

Computational chemistry plays a vital role in understanding the conformational landscape of this compound systems, providing insights that are often difficult to obtain experimentally.

Ab Initio and Density Functional Theory (DFT) Studies on Conformational Landscapes

Ab initio and Density Functional Theory (DFT) methods are widely used to explore the potential energy surface of this compound and its derivatives. These calculations can predict the relative energies of different conformers, transition state structures, and the barriers for interconversion between them.

Computational studies, often employing DFT, are used to model the conformational preferences of these molecules. nih.govnih.govarxiv.org For instance, in the study of diazabicyclo analogues of maraviroc, computational modeling was used to determine the conformational preferences of the compounds. researchgate.net These theoretical approaches can identify multiple stable conformers and assess their relative populations, which is crucial for understanding their reactivity and biological interactions. nih.govnih.gov Dispersion-corrected DFT methods have proven to be accurate and efficient for modeling both intermolecular and intramolecular interactions in organic molecular crystals, which is relevant for understanding the solid-state conformations of this compound derivatives. researchgate.net

Ring Inversion and Nitrogen Inversion Barriers in the Diazabicyclo[4.2.1]nonane Framework

The this compound framework can undergo conformational changes through processes like ring inversion and nitrogen inversion. Ring inversion involves the flipping of the seven-membered ring, while nitrogen inversion refers to the rapid oscillation of the lone pair of electrons on the nitrogen atoms.

Computational methods, such as ab initio and DFT calculations, are employed to determine the energy barriers associated with these processes. nih.gov The rotational barriers around key bonds within the molecule can lead to a mixture of conformers in solution at room temperature, each with different spatial arrangements that can affect their interaction with biological targets. The presence of substituents on the nitrogen atoms or the carbon framework can significantly influence the barriers to both ring and nitrogen inversion.

Stereochemical Aspects and Chirality in this compound Derivatives

The non-planar and constrained nature of the this compound skeleton gives rise to various stereochemical features, including the potential for chirality.

The synthesis of enantiomerically pure this compound derivatives is an important area of research, as the stereochemistry of these compounds can be critical for their biological activity. researchgate.net Chiral auxiliaries and asymmetric synthesis strategies are employed to control the stereochemical outcome of reactions leading to these bicyclic systems. researchgate.net For example, a practical method for the asymmetric synthesis of a (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative has been developed using a crystallization-induced diastereomer transformation (CIDT) of oxime isomers. researchgate.net This highlights the importance of controlling stereochemistry to produce specific enantiomers for applications in medicinal chemistry. The inherent chirality of starting materials can also be used to induce stereochemical preference in the final products with excellent diastereoselectivity. rsc.org

Reactivity Profiles and Mechanistic Insights for 7,9 Diazabicyclo 4.2.1 Nonane

Fundamental Chemical Reactivity of the Diazabicyclo[4.2.1]nonane Scaffold

The unique bridged-ring structure of 7,9-diazabicyclo[4.2.1]nonane imparts distinct chemical properties. This bicyclic framework, containing nitrogen atoms at positions 3 and 9, serves as a versatile scaffold in medicinal chemistry and organic synthesis. Its reactivity is largely governed by the interplay of the nitrogen centers and the conformational constraints of the ring system.

Oxidation Reactions of Nitrogen Centers

The nitrogen atoms within the this compound core can undergo oxidation. For instance, tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate can be oxidized to its corresponding oxides. While specific studies on the direct oxidation of the parent this compound are not extensively detailed in the provided results, the oxidation of similar bicyclic amines is a known transformation. For example, related nitrogen-containing heterocycles can be oxidized using reagents like copper(II) acetate. The presence of two nitrogen atoms allows for the potential formation of mono- or di-oxides, depending on the reaction conditions and the nature of the oxidizing agent.

Reduction Processes of Carbonyl and Imine Precursors

The synthesis of the this compound skeleton often involves the reduction of carbonyl and imine functionalities within precursor molecules. A key synthetic route involves the Beckmann rearrangement of a ketoxime to form a lactam, which is then reduced to the corresponding cyclic amine. researchgate.netacs.orgacs.org For example, a monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative is synthesized by the reduction of the preceding lactam with lithium aluminum hydride (LiAlH₄). researchgate.netacs.orgacs.org

The reduction of bridged lactams, in general, can proceed under mild conditions to yield hemiaminals. nih.gov The choice of reducing agent is crucial; for instance, sodium borohydride (B1222165) is typically unreactive toward planar amides but can reduce strained bridged lactams. nih.gov In the context of this compound synthesis, LiAlH₄ is a common choice for the complete reduction of the lactam to the amine. researchgate.netacs.orgacs.org

Furthermore, a one-pot methodology for the synthesis of a 3,9-diazabicyclo[4.2.1]nonane-containing scaffold involves a three-component [3+2] cycloaddition followed by reduction and lactamization. researchgate.net This highlights the importance of reduction steps in building the final bicyclic diamine structure.

Nucleophilic and Electrophilic Substitution Pathways

The nitrogen atoms in the this compound scaffold are nucleophilic and can participate in substitution reactions. For instance, the alkylation of a diazabicyclo nonane (B91170) precursor with benzyl (B1604629) chloride proceeds via nucleophilic substitution, where the secondary amine attacks the electrophilic benzyl carbon. This reaction is often facilitated by a base like triethylamine (B128534) to neutralize the acid generated.

Derivatives of this compound can also be synthesized via reactions involving intramolecular nucleophilic attack. For instance, the use of N-iodosuccinimide (NIS) can induce O/N atom-selective cyclizations in olefinic N-tosyl-ureas, where an iodo-amino-cyclization is the initial step. mdpi.com

Exploration of Reaction Mechanisms

Understanding the mechanisms of the reactions used to synthesize and modify the this compound scaffold is crucial for optimizing synthetic routes and predicting product outcomes.

Investigation of Beckmann Rearrangement Pathways in Lactam Synthesis

The Beckmann rearrangement is a fundamental transformation used in the synthesis of lactams that are precursors to this compound. derpharmachemica.com This rearrangement involves the conversion of a ketoxime to an amide in the presence of an acid. nih.govmasterorganicchemistry.com The mechanism begins with the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with simultaneous departure of the leaving group. nih.govmasterorganicchemistry.com The resulting nitrilium ion is then attacked by water to form an amide after tautomerization. masterorganicchemistry.com

In the synthesis of this compound derivatives, the stereochemistry of the oxime precursor is critical. The rearrangement is stereospecific, meaning only the group anti to the leaving group on the nitrogen migrates. researchgate.net For instance, the synthesis of a (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative relies on a stereospecific Beckmann rearrangement of the corresponding E-oxime. researchgate.netacs.orgacs.org The regioselectivity of the rearrangement, which determines which alkyl group migrates, is a key consideration in the synthesis of these bicyclic lactams. nih.gov

Reagent/ConditionRole in Beckmann Rearrangement
Hydroxylamine hydrochlorideReacts with a ketone to form the oxime precursor. nih.gov
p-Toluenesulfonyl chlorideActivates the oxime hydroxyl group to facilitate rearrangement. nih.gov
Hydroxylamine-O-sulfonic acidCan be used to directly convert a ketone to a lactam. nih.gov
Acid (e.g., HBF₄)Protonates the oxime, initiating the rearrangement. nih.govmasterorganicchemistry.com

Mechanistic Studies of [3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction is another powerful tool for constructing the heterocyclic core that can lead to the this compound scaffold. researchgate.net These reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.

A one-pot synthesis for a 3,9-diazabicyclo[4.2.1]nonane-containing scaffold has been developed utilizing a three-component [3+2] cycloaddition. researchgate.net Mechanistic studies of related [3+2] cycloadditions, such as those between azides and nitroolefins, have been investigated using Density Functional Theory (DFT) calculations. nih.gov These studies reveal that the reaction proceeds through an asynchronous transition state, and they can predict the regioselectivity of the cycloaddition. nih.gov For example, in the reaction of azides with nitroolefins, the 1,5-triazole is kinetically favored over the 1,4-cycloadduct. nih.gov

While the specific mechanistic details for the [3+2] cycloaddition leading directly to the this compound precursor were not fully elaborated in the provided search results, the general principles of these reactions apply. The reaction likely involves the formation of a five-membered heterocyclic intermediate which then undergoes further transformations, including reduction and lactamization, to yield the final bicyclic product. researchgate.net

Reaction TypeKey IntermediatesResulting Scaffold Component
[3+2] Cycloaddition1,3-dipole, dipolarophileFive-membered heterocyclic ring
ReductionLactam, imineAmine functionality
LactamizationAmino acidLactam (cyclic amide)

Transannular Interactions and Cyclizations in Related Systems

The unique topology of bicyclic systems related to this compound gives rise to significant transannular interactions, which are through-space interactions between non-adjacent atoms. These interactions can profoundly influence the molecule's conformation, reactivity, and propensity to undergo cyclization reactions. Such effects are particularly pronounced in medium-sized rings where atoms on opposite sides of the ring can come into close proximity.

In systems like bicyclo[3.3.1]nonane derivatives, which share structural similarities, the preference for a chair-chair (CC) or boat-chair (BC) conformation is dictated by these transannular effects. rsc.org For instance, in certain 3,7-disubstituted bicyclo[3.3.1]nonanes, the stabilization of the chair-chair conformer can be influenced by improper C–H⋯S hydrogen bonding. rsc.org In protonated 3-aza-bicyclo[3.3.1]nonane, a dihydrogen bond with significant covalent character has been observed due to the close proximity (1.78 Å) between –CH and –HN+ hydrogens, resulting in substantial energetic stabilization. rsc.org These intramolecular interactions highlight the potential for the nitrogen atoms in the this compound skeleton to act as internal nucleophiles or bases, facilitating transannular cyclizations.

A powerful strategy that leverages these interactions is the ring-closing metathesis (RCM) followed by an electrophilic transannular cyclization. This approach has been effectively used to synthesize various fused azabicycloalkanone amino acids with high stereochemical control. rsc.org For example, an N-allylglycinyl-N-(dimethoxybenzyl)homoallylglycine derivative can be converted into a 9-membered macrocyclic dipeptide via RCM. rsc.org Subsequent treatment with an electrophile like iodine or diphenyldiselenide triggers a transannular cyclization, yielding 5-substituted indolizidin-2-one amino acids as single diastereomers. rsc.org This demonstrates how the spatial arrangement of the reacting moieties, enforced by the macrocyclic structure, facilitates the key bond-forming event across the ring.

The table below summarizes examples of transannular cyclization in related bicyclic systems.

Precursor TypeReactionProductKey FeatureReference
9-membered macrocyclic dipeptideElectrophilic Cyclization (Iodine)5-iodo-indolizidin-2-one amino acidStereoselective transannular reaction rsc.org
3,7-dimethylenebicyclo[3.3.1]nonaneRadical-mediated CyclizationSubstituted noradamantaneTransformation via transannular cyclization researchgate.net
Bicyclo[3.3.1]nonane-dioneAcid-catalyzed cyclizationAdamantane derivativeRing-opening followed by transannular closure rsc.org

These examples underscore the synthetic utility of transannular reactions in constructing complex, polycyclic architectures from bicyclic precursors. The conformational biases and the proximity of functional groups inherent in these systems are key to enabling these often highly selective transformations. acs.org

Ring Modification and Rearrangement Chemistry

The this compound framework and related structures can undergo a variety of ring modification and rearrangement reactions, providing access to novel heterocyclic scaffolds. These transformations are often driven by the release of ring strain or the formation of more stable intermediates. Key examples include the Beckmann and Schmidt rearrangements, which are instrumental in expanding ring systems.

A notable application is the asymmetric synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative, a valuable building block in medicinal chemistry. researchgate.net This process begins with a nortropinone derivative, which is converted to an oxime. The crucial step is a stereospecific Beckmann rearrangement of the E-oxime, which proceeds with high selectivity. researchgate.net The resulting lactam is then reduced with a reagent like lithium aluminum hydride (LiAlH4) to yield the desired monoprotected bicyclic diamine. researchgate.net The success of this synthesis relies on controlling the stereochemistry of the oxime, which directly dictates the outcome of the rearrangement. researchgate.net

The Schmidt rearrangement offers an alternative, atom-economical method for converting cyclic ketones into ring-expanded lactams. acs.org This reaction uses hydrazoic acid (HN3), generated in situ, and avoids the isolation of an intermediate oxime that is typically required for a Beckmann rearrangement. acs.org While hydrazoic acid is hazardous, its use in continuous-flow reactors has made the Schmidt rearrangement more scalable for producing bridged homopiperazines, such as 3,6-diazabicyclo[3.2.2]nonanes, from more accessible six-membered ring ketones. acs.org

Ring-opening reactions also constitute an important class of modifications. For instance, a 4,9-dioxa-2-azabicyclo[4.2.1]nonane-3-thione derivative was shown to undergo ring opening upon treatment with methyl iodide. rsc.org This reaction resulted in the formation of an N-(5-deoxy-5-iodo-2,3-O-isopropylidene-β-D-ribofuranosyl) thiocarbamate, demonstrating a cleavage of the bicyclic system. rsc.org

The table below details key rearrangement reactions applied to related bicyclic systems.

Starting MaterialReaction TypeReagent(s)ProductSignificanceReference
Nortropinone derivative oximeBeckmann RearrangementAcidLactam precursor to (1S,6R)-3,9-Diazabicyclo[4.2.1]nonaneStereospecific ring expansion for asymmetric synthesis researchgate.net
Cyclic Ketone (e.g., bicyclo[3.2.1]octan-6-one)Schmidt RearrangementNaN3, strong acidBridged Homopiperazine (B121016) (Lactam)Atom-economical, single-step ring expansion acs.org
4,9-Dioxa-2-azabicyclo[4.2.1]nonane-3-thioneRing OpeningMethyl IodideN-(5-deoxy-5-iodo-β-D-ribofuranosyl) thiocarbamateCleavage of the bicyclic framework rsc.org
4-Vinyl substituted 1-azetineAza-Cope RearrangementDiphenylcyclopropenone (DPP)7-Azabicyclo[4.2.1]nonene researchgate.netresearchgate.net-sigmatropic rearrangement to form an isomeric scaffold researchgate.net

These rearrangement and modification strategies significantly expand the chemical space accessible from the this compound core, enabling the synthesis of diverse and structurally complex molecules for various applications. researchgate.net

Computational Chemistry and Molecular Modeling of 7,9 Diazabicyclo 4.2.1 Nonane Derivatives

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, such as its most stable three-dimensional arrangement and its electronic characteristics. These calculations are crucial for understanding the behavior of the 7,9-diazabicyclo[4.2.1]nonane core.

Energy minimization and geometrical optimization are computational procedures used to find the most stable conformation of a molecule, known as the global energy minimum. For a flexible system like the this compound, which contains a seven-membered ring, identifying the lowest energy conformers is critical for understanding how it interacts with biological targets.

These studies typically employ methods like Density Functional Theory (DFT) or semi-empirical techniques (e.g., AM1) to calculate the potential energy of different atomic arrangements. While specific geometrical optimization studies on the parent this compound are not extensively detailed in the literature, the methodologies are well-established. For instance, in studies of related bicyclic systems, DFT calculations have been used to predict stable conformations, such as the chair-boat arrangements in azabicyclo[3.3.1]nonanes. For derivatives of this compound used in ligand design, partial atomic charges required for subsequent modeling are often calculated using semi-empirical Hamiltonians like AM1 after geometry optimization.

The goal of these optimizations is to produce a three-dimensional structure that can be used as a reliable starting point for more complex simulations, such as docking or quantitative structure-activity relationship (QSAR) studies.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity and electronic properties. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound derivatives, FMO analysis can help rationalize their interaction with receptor residues. For example, the nitrogen lone pairs are typically major contributors to the HOMO, making them key sites for hydrogen bonding and other electrostatic interactions within a receptor binding pocket. While specific FMO analyses for this scaffold are not widely published, the general approach would involve using the optimized geometry from energy minimization studies to calculate the shapes and energies of these orbitals. This information provides a theoretical basis for understanding the key electronic features that drive biological activity.

Energy Minimization and Geometrical Optimization Studies

Molecular Dynamics Simulations for Conformational Sampling

The this compound scaffold possesses significant conformational flexibility due to its seven-membered ring. Molecular Dynamics (MD) simulations are a powerful computational method to explore the accessible conformational space of such molecules over time.

MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior in a simulated environment (e.g., in water). For ligands incorporating the this compound core, MD simulations can reveal the preferred shapes the molecule adopts in solution. This is crucial because a ligand must adopt a specific conformation—the "bioactive conformation"—to bind effectively to its receptor. A computational study on a maraviroc (B1676071) analogue containing a diazabicyclononane moiety used modeling to determine the compound's conformational preferences, which helped to rationalize its biological activity. researchgate.net By understanding the range and probability of different conformers, medicinal chemists can design more rigid analogues that are "pre-organized" for binding, potentially increasing affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling in Ligand Design

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, 3D-QSAR methods have been successfully applied to guide the design of potent ligands for the (α4)2(β2)3 nicotinic acetylcholine (B1216132) receptor. acs.orgnih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of molecules with their 3D properties. In a key study, CoMFA and CoMSIA models were developed for a series of nAChR ligands that included this compound-based structures. acs.orgnih.govebi.ac.uk

A training set of 45 ligands with known binding affinities (pKi values) was used to build the models. acs.org The resulting models showed high statistical reliability and predictive power. acs.orgnih.govebi.ac.uk The CoMFA model yielded a cross-validated q² of 0.692 and a non-cross-validated r² of 0.928, while the CoMSIA model produced a q² of 0.701 and an r² of 0.899. acs.orgnih.govebi.ac.uk These strong statistical metrics indicate that the models successfully captured the structural features responsible for binding affinity. The models were further validated with a test set of 22 compounds, showing good predictive r² values of 0.614 (CoMFA) and 0.660 (CoMSIA). acs.org

Table 1: Statistical results of CoMFA and CoMSIA models for nAChR ligands, including this compound derivatives. Data sourced from Gohlke et al. acs.orgnih.gov

The true power of 3D-QSAR models lies in their ability to visualize the physicochemical properties that are critical for binding. acs.org The results from CoMFA and CoMSIA analyses are often displayed as 3D contour maps, which show regions where certain properties are favorable or unfavorable for biological activity.

For the this compound-containing nAChR ligands, these maps revealed key determinants of binding:

Steric Fields: The maps indicated regions where bulky substituents would increase affinity and areas where they would cause a steric clash, reducing activity.

Electrostatic Fields: These maps highlighted areas where positive or negative electrostatic potential is favored, guiding the placement of charged or polarized groups.

Hydrophobic and Hydrogen Bonding Fields (from CoMSIA): For the first time for this class of compounds, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties were mapped. acs.org This was particularly useful in rationalizing how modifications to aromatic ring systems attached to the bicyclic core affected binding affinity. acs.org

By interpreting these contour maps, researchers could rationally design new ligands with potentially improved affinity. This approach successfully guided the synthesis of novel, previously unknown ligands with high binding affinity, demonstrating the practical utility of the 3D-QSAR models. acs.orgnih.gov

Development of 3D-QSAR Models for Binding Affinity

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry, particularly through molecular modeling, serves as a powerful tool for predicting the spectroscopic properties of this compound derivatives. These theoretical predictions are invaluable for complementing experimental data, aiding in structural elucidation, and understanding the relationship between molecular structure and spectroscopic output. Methods such as Density Functional Theory (DFT) and semi-empirical approaches like Density Functional Tight Binding (DFTB) are frequently employed to forecast a range of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

The primary advantage of computational prediction lies in its ability to generate detailed spectroscopic data for various isomers and conformers of a molecule. This is particularly useful for complex bicyclic systems like this compound, where distinguishing between different stereoisomers through experimental means alone can be challenging. By comparing computationally predicted spectra with experimental results, researchers can confirm molecular structures with a higher degree of confidence. acs.org

NMR Spectroscopy

DFT calculations are a well-established method for computing NMR chemical shifts (both ¹H and ¹³C) and spin-spin coupling constants (J-couplings). ivanmr.com This predictive capability is crucial for assigning signals in complex NMR spectra and validating the structures of newly synthesized this compound derivatives. ivanmr.com For instance, in the structural determination of complex organic molecules, predicted chemical shifts for a set of possible diastereomers can be compared against the experimental NMR data. acs.org The structure whose predicted spectrum shows the best correlation, often determined by the smallest root-mean-square deviation (rmsd), is identified as the correct one. acs.org DFT studies have been used to confirm the nature of conformational isomers in derivatives of 3,9-diazabicyclo[4.2.1]nonane. acs.org While experimental NMR data for some complex derivatives is available, the computational approach provides a systematic way to achieve unambiguous signal assignment. researchgate.net

Vibrational Spectroscopy (IR and Raman)

Electronic Spectroscopy (UV-Vis)

The prediction of electronic transitions through computational chemistry provides insight into the UV-Vis absorption properties of this compound derivatives. Time-dependent DFT (TD-DFT) is a common method used for this purpose. These calculations can determine the wavelengths of maximum absorption (λmax) and help explain how modifications to the molecular structure, such as the introduction of different substituents, can alter these properties. acs.org For example, DFT calculations have successfully demonstrated that substituting heterocyclic systems can lead to significant shifts in the n → π* and π → π* transition bands, which would be observable in the UV-Vis spectrum. acs.org

The table below summarizes the application of computational methods in predicting the spectroscopic properties of these compounds.

Spectroscopic TechniqueComputational Method(s)Predicted PropertiesApplication in Research
NMR Spectroscopy DFT¹H and ¹³C Chemical Shifts, J-Coupling ConstantsStructural validation, assignment of complex spectra, differentiation of stereoisomers. acs.orgivanmr.com
IR/Raman Spectroscopy DFT, DFTB-DVibrational FrequenciesFunctional group identification, characterization of polymorphs, understanding solid-state conformations. researchgate.netresearchgate.net
UV-Vis Spectroscopy TD-DFTElectronic Transitions (λmax)Understanding structure-property relationships, predicting effects of substituents on electronic absorption. acs.org

Applications of 7,9 Diazabicyclo 4.2.1 Nonane in Advanced Chemical Science and Ligand Design

Role as a Privileged Scaffold in Organic Synthesis

The inherent structural features of the 7,9-diazabicyclo[4.2.1]nonane framework have rendered it a privileged scaffold, a molecular framework that is capable of providing ligands for more than one biological target. This versatility has led to its extensive use in the construction of diverse and complex molecular architectures.

Building Block for Complex Molecule Construction

The this compound core serves as a fundamental building block in the synthesis of more intricate molecules. Its rigid structure provides a predictable three-dimensional arrangement, which is crucial for designing molecules with specific spatial orientations. For instance, the synthesis of constrained diazepanes incorporating the 3,9-diazabicyclo[4.2.1]nonane bicyclic core has been a key strategy in the development of potent orexin (B13118510) receptor antagonists. researchgate.netnih.gov This approach allows for the creation of molecules with improved oral bioavailability and desired pharmacological activity. researchgate.netnih.gov

Furthermore, derivatives such as tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate are widely employed as synthetic intermediates. The tert-butyl carbamate (B1207046) group offers a protective function, allowing for selective modifications at other positions of the bicyclic system. This controlled functionalization is essential for building complex molecular structures with tailored properties. The development of a practical crystallization-induced diastereomer transformation (CIDT) of oxime isomers has enabled the scalable asymmetric synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative, further highlighting its importance as a valuable building block in medicinal chemistry. acs.orgresearchgate.netresearchgate.net

Intermediate in the Synthesis of Diverse Heterocyclic Systems

The this compound framework is a key intermediate in the synthesis of a variety of heterocyclic systems. One-pot methodologies, such as a three-component [3+2] cycloaddition followed by reduction and lactamization, have been developed for the diastereoselective synthesis of scaffolds containing the 3,9-diazabicyclo[4.2.1]nonane core. researchgate.net This approach facilitates the efficient construction of complex heterocyclic libraries from simple starting materials.

Moreover, the versatility of this scaffold is demonstrated in its use for creating diverse classes of compounds. For example, it has been incorporated into the synthesis of triazolobenzodiazepine-containing polycyclic compounds through a one-pot process involving decarboxylative [3 + 2] cycloaddition, N-propargylation, and intramolecular click reactions. mdpi.com The ability to serve as a precursor for such a wide range of heterocyclic structures underscores the significance of this compound as a pivotal intermediate in modern organic synthesis.

Design and Development of Ligands for Molecular Targets

The unique structural and chemical properties of the this compound scaffold make it an ideal template for the design of ligands that can selectively interact with specific biological targets. Its rigid framework helps to reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.

Ligands for Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

The this compound scaffold has been utilized in the design of novel ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. acs.org Researchers have synthesized enantiopure 3,9-diazabicyclo[4.2.1]nonane derivatives as potential analogues of the nicotinic agonist (+)-anatoxin-a. uni-bonn.de These ligands incorporate the key pharmacophoric elements of nAChR ligands, namely a bicyclic nitrogen-containing core and a hydrogen bond acceptor (HBA)–π system. uni-bonn.de

In these designs, various substituents, such as pyridine, chloro-pyridine, and diazine groups, have been introduced at the N-3 position of the 3,9-diazabicyclo[4.2.1]nonane ring. uni-bonn.de Radioligand binding assays have been employed to evaluate the affinity of these novel compounds for nAChRs in the central and peripheral nervous systems. uni-bonn.de For example, derivatives like 9-(5-ethoxypyridin-3-yl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate have shown affinity for α4β2 nAChR subtypes.

Table 1: Examples of this compound-based nAChR Ligands

CompoundTarget ReceptorKey Structural Features
Enantiopure 3,9-diazabicyclo[4.2.1]nonane derivativesnAChRsAnalogues of (+)-anatoxin-a with modifications on the bicyclic ring. uni-bonn.de
9-(5-ethoxypyridin-3-yl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylateα4β2 nAChRFeatures a 5-ethoxypyridin-3-yl substituent.
3-Benzyl-3,9-diazabicyclo[4.2.1]nonaneα4β2 nAChRsContains a benzyl (B1604629) group which may enhance receptor binding.

Ligands for Opioid Receptors: Design Principles and Binding Modes

The this compound scaffold has also been explored in the design of ligands for opioid receptors. The rigid geometry of the bicyclic system can enhance receptor-binding specificity. While research in this area is ongoing, the structural relationship to other diazabicycloalkanes that show opioid receptor activity suggests its potential. For instance, molecular modeling studies on related 3,8-diazabicyclo[3.2.1]octanes have indicated that the bicyclic structure plays a crucial role in modulating affinity for μ-opioid receptors. nih.gov

Derivatives such as 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane have been investigated for their potential as ligands in biochemical assays, with some research pointing towards possible interactions with delta opioid receptors. The introduction of an additional endoethylenic bridge on the piperazine (B1678402) moiety of related structures has been a strategy to increase potency towards this receptor class. nih.gov

Table 2: Research on Diazabicycloalkanes as Opioid Receptor Ligands

Compound ScaffoldTarget ReceptorKey Findings
9-Benzyl-3,9-diazabicyclo[4.2.1]nonaneDelta Opioid ReceptorsInvestigated for potential ligand activity.
3,8-diazabicyclo[3.2.1]octanesμ-Opioid ReceptorsThe endoethylenic bridge is important for affinity. nih.gov
9,10-diazatricyclo[4.2.1.1(2,5)]decane and 2,7-diazatricyclo[4.4.0.0(3,8)]decaneμ-Opioid ReceptorsN-propionyl-N-cinnamyl derivatives showed the highest affinity. nih.gov

Ligands for Orexin Receptors: Structural Constraints and Modulatory Activity

A significant application of the this compound scaffold has been in the development of potent dual orexin receptor antagonists. nih.govresearchgate.net Orexins are neuropeptides that regulate arousal and sleep, and their antagonists are a promising therapy for insomnia. researchgate.netnih.gov The synthesis of constrained diazepanes featuring the 3,9-diazabicyclo[4.2.1]nonane bicyclic core has led to compounds with good oral bioavailability and sleep-promoting activity. researchgate.netnih.gov

The rigid 3,9-diazabicyclo[4.2.1]nonane moiety was used to replace the more flexible homopiperazine (B121016) moiety in earlier generations of orexin antagonists. researchgate.net This structural constraint was a key design element. However, this substitution in some cases led to a decrease in affinity and selectivity for the dopamine (B1211576) transporter (DAT) relative to the serotonin (B10506) transporter (SERT), highlighting the delicate structure-activity relationships. researchgate.net Despite these challenges, the scaffold has been successfully incorporated into potent dual orexin receptor antagonists. acs.org

Table 3: this compound in Orexin Receptor Antagonist Design

Compound SeriesDesign PrincipleOutcome
Constrained diazepanes with a 3,9-diazabicyclo[4.2.1]nonane coreIntroduce conformational rigidity to mimic the bioactive conformation. researchgate.netacs.orgPotent dual orexin receptor antagonists with good oral bioavailability and sleep-promoting effects. researchgate.netnih.gov
Replacement of homopiperazine with 3,9-diazabicyclo[4.2.1]nonaneIncrease structural rigidity. researchgate.netResulted in a 10-fold decrease in DAT affinity and a 100-fold decrease in DAT/SERT selectivity in a specific compound. researchgate.net

Design Considerations for Selectivity and Affinity in Ligand Development

The development of ligands based on the this compound framework requires careful consideration of several structural and physicochemical properties to achieve high selectivity and affinity for their intended biological targets. The rigid nature of this bicyclic system provides a strong foundation for the spatial orientation of functional groups, which is a critical factor in molecular recognition.

Key design strategies focus on the strategic placement of substituents on the diazabicyclic core. Modifications to the aromatic ring systems attached to the scaffold have been shown to directly influence binding affinity by altering steric, electrostatic, hydrophobic, and hydrogen bond acceptor properties. acs.org For instance, in the design of ligands for nicotinic acetylcholine receptors (nAChRs), the introduction of different arylalkyl substituents can significantly impact potency and selectivity, although the effects are often a result of the composite structure rather than predictable individual contributions. researchgate.net

Quantitative structure-activity relationship (QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in guiding the rational design of novel this compound-based ligands. acs.org These computational methods help to map the physicochemical determinants of binding, providing insights into how modifications to the ligand structure can enhance interactions with the target receptor. acs.org

The conformational rigidity of the this compound scaffold is another crucial aspect. Substituting more flexible moieties, like a homopiperazine ring, with this more rigid structure can lead to significant changes in binding affinity and selectivity. For example, such a substitution in one series of compounds resulted in a 10-fold decrease in affinity for the dopamine transporter (DAT) and a 100-fold decrease in selectivity relative to the serotonin transporter (SERT). researchgate.net This highlights the delicate balance required in ligand design, where increased rigidity does not always lead to improved binding characteristics.

Furthermore, the stereochemistry of the bicyclic system is paramount, especially in the synthesis of chiral ligands for asymmetric applications. The development of methods like crystallization-induced diastereomer transformation (CIDT) allows for the scalable, asymmetric synthesis of specific enantiomers, such as the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative, which serves as a key building block in medicinal chemistry. researchgate.netacs.org

Table 1: Research Findings on this compound Ligand Design

Research FocusKey FindingsReference
Ligand-Receptor Interactions Modifications to arylalkyl substituents influence potency and selectivity at D2-like receptors through complex structural contributions. researchgate.net
Structural Rigidity Replacing a flexible homopiperazine with the rigid this compound scaffold decreased DAT affinity and selectivity. researchgate.net
QSAR Modeling CoMFA and CoMSIA models successfully guided the design of new nAChR ligands by mapping steric, electrostatic, and hydrophobic properties. acs.org
Asymmetric Synthesis A practical crystallization-induced diastereomer transformation (CIDT) method was developed for the synthesis of the chiral (1S,6R) derivative. researchgate.netacs.org

Applications in Catalysis as Chiral or Achiral Ligands

The unique structural features of this compound and its derivatives make them promising candidates for use as both chiral and achiral ligands in catalysis. The well-defined spatial arrangement of the two nitrogen atoms allows for effective coordination with metal centers, forming stable complexes that can catalyze a variety of chemical transformations.

In the realm of asymmetric catalysis, the development of chiral ligands is crucial for controlling the stereochemical outcome of a reaction. nih.gov Chiral derivatives of this compound can be synthesized and employed as ligands to induce enantioselectivity. smolecule.com For example, chiral diene ligands based on similar bicyclo[3.3.1]nonane frameworks have been successfully used in Suzuki reactions and the addition of aryl/alkenyl boronic acids to α,β-unsaturated ketones. rsc.org The principles from these studies can be extended to the this compound system, suggesting its potential in a range of metal-catalyzed asymmetric transformations.

Even in their achiral form, ligands derived from this compound can be utilized in various catalytic processes. The rigid backbone of the ligand can impart specific geometric constraints on the metal center, influencing reactivity and selectivity. These ligands can serve as building blocks in the synthesis of more complex molecular structures and have been utilized in the development of novel materials and catalysts.

The synthesis of functionalized this compound derivatives often involves multi-component reactions, such as the [3+2] cycloaddition, which allows for the diastereoselective construction of the core scaffold. researchgate.net This synthetic accessibility enables the creation of a diverse library of ligands with varied electronic and steric properties, which can then be screened for catalytic activity in different reactions.

Table 2: Applications of Bicyclic Diazanonane Scaffolds in Catalysis

Application AreaLigand TypePotential Catalytic ReactionsReference
Asymmetric SynthesisChiralAsymmetric Suzuki reactions, enantioselective additions to unsaturated ketones. smolecule.comrsc.org
General CatalysisAchiralDevelopment of novel materials and catalysts for complex organic synthesis.

Future Directions and Emerging Research Avenues for 7,9 Diazabicyclo 4.2.1 Nonane

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and sustainable methods for constructing the 7,9-diazabicyclo[4.2.1]nonane core remains a significant area of interest. While several synthetic routes exist, the focus is shifting towards greener and more atom-economical approaches.

Recent advancements include one-pot, three-component [3+2] cycloaddition reactions followed by reduction and lactamization to diastereoselectively synthesize the 3,9-diazabicyclo[4.2.1]nonane scaffold. researchgate.netresearchgate.net This methodology offers a streamlined approach to this complex bicyclic system. researchgate.net Another innovative strategy involves a crystallization-induced diastereomer transformation (CIDT) of oxime isomers for the asymmetric synthesis of a (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative. acs.orgresearchgate.netresearchgate.net This method utilizes a chiral auxiliary and a stereospecific Beckmann rearrangement, followed by reduction, to afford the desired enantiomerically pure product. acs.orgresearchgate.net

Future research will likely focus on the following:

Catalytic Asymmetric Synthesis: Developing new catalytic systems, potentially employing transition metals or organocatalysts, to achieve high enantioselectivity without the need for chiral auxiliaries.

Flow Chemistry: Utilizing microreactor technology to enable continuous, scalable, and safer synthesis of this compound and its derivatives.

Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis, offering high selectivity and mild reaction conditions.

Photochemical Methods: Investigating light-driven reactions to forge the bicyclic ring system, potentially leading to novel and efficient synthetic transformations.

Advanced Computational Design of Highly Selective Ligands

Computational modeling plays a crucial role in understanding the structure-activity relationships (SAR) of this compound-based ligands. researchgate.net By simulating the interactions between these ligands and their biological targets, researchers can rationally design more potent and selective molecules.

For instance, computational studies have been used to rationalize the biological data of diazabicyclo analogues of Maraviroc (B1676071), a CCR5 antagonist. researchgate.net These studies helped to determine the conformational preferences of the compounds and establish a correlation between inhibitory activity and the structural features of the bicyclic core. researchgate.net

Future directions in this area include:

Machine Learning and AI: Employing machine learning algorithms to predict the biological activity and pharmacokinetic properties of virtual libraries of this compound derivatives, accelerating the discovery of new drug candidates.

Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid QM/MM methods to more accurately model the electronic effects and non-covalent interactions within the binding site of a target protein.

Dynamic Simulations: Performing molecular dynamics simulations to understand the dynamic behavior of the ligand-receptor complex and identify key interactions that contribute to binding affinity and selectivity.

Integration into Novel Material Science Applications

The unique three-dimensional structure and the presence of two nitrogen atoms make this compound an intriguing building block for new materials. While this area is relatively unexplored, there is potential for its use in various applications.

For example, derivatives of related bicyclic amines have been investigated for their use in the development of novel catalysts and materials. The rigid framework can provide a pre-organized platform for creating specific catalytic sites or for assembling into well-defined supramolecular structures.

Emerging research could focus on:

Metal-Organic Frameworks (MOFs): Using derivatized 7,9-diazabicyclo[4.2.1]nonanes as organic linkers to construct novel MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Polymers: Incorporating the this compound unit into polymer backbones to create materials with enhanced thermal stability, rigidity, and specific binding properties.

Sensors: Developing chemosensors based on this compound derivatives that can selectively bind to specific ions or molecules, leading to a detectable signal.

Unexplored Reactivity and Transformation Pathways

The reactivity of the this compound core itself is an area ripe for investigation. Understanding how the bicyclic system influences the reactivity of its constituent functional groups can lead to the development of novel synthetic transformations.

Current knowledge includes reactions such as oxidation, reduction, and substitution of groups attached to the nitrogen atoms. For example, the benzyl (B1604629) group in 9-benzyl-3,9-diazabicyclo[4.2.1]nonane can be substituted through nucleophilic substitution reactions.

Future research in this domain could explore:

Ring-Opening Reactions: Investigating selective ring-opening reactions to access novel and complex acyclic or monocyclic diamine structures.

Transannular Reactions: Exploring reactions that occur across the bicyclic ring system, potentially leading to the formation of new and unexpected molecular architectures.

C-H Functionalization: Developing methods for the selective functionalization of the C-H bonds within the bicyclic framework, providing direct routes to a wider range of derivatives. caltech.edu

Expanding the Scope of Derivatization for Diverse Academic Research

The synthesis of a diverse range of this compound derivatives is crucial for expanding its applications in academic research, particularly in medicinal chemistry and chemical biology.

Researchers have already synthesized various derivatives by modifying the nitrogen atoms. biosynth.com For example, tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate is a key intermediate for creating ligands targeting nicotinic acetylcholine (B1216132) receptors.

Future efforts will likely concentrate on:

Combinatorial Chemistry: Utilizing combinatorial approaches to rapidly generate large libraries of this compound derivatives for high-throughput screening against a wide array of biological targets.

Late-Stage Functionalization: Developing methods for the late-stage modification of complex molecules containing the this compound scaffold, allowing for the rapid exploration of SAR. caltech.edu

Bioconjugation: Creating derivatives that can be readily attached to biomolecules such as proteins or nucleic acids to be used as probes or for targeted drug delivery.

Q & A

Q. What are the primary synthetic routes for 7,9-Diazabicyclo[4.2.1]nonane, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions of precursor amines or azides under controlled conditions. For example, sulfur-containing analogs like 3-thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN) are synthesized via Red-Al reduction or trichloroethyl chloroformate (Troc-Cl) activation . Key factors include:
  • Temperature : Lower temperatures (0–5°C) minimize side reactions.
  • Catalyst : Use of bis-(2-methoxyethoxy)aluminum hydride (Red-Al) for selective reductions .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure bicyclic products.
    Variations in these parameters directly impact yield (typically 60–85%) and purity (>95% by HPLC).

Q. Which spectroscopic techniques are optimal for characterizing the bicyclic framework of this compound derivatives?

  • Methodological Answer : A combination of NMR , MS , and X-ray crystallography is critical:
  • 1H/13C NMR : Identify bridgehead protons (δ 3.2–4.1 ppm) and quaternary carbons via DEPT-135 .
  • HSQC : Resolves overlapping signals in bicyclic systems by correlating 1H and 13C shifts .
  • High-Resolution MS : Confirms molecular weight (e.g., C₈H₁₄O for 9-oxabicyclo analogs has MW 126.1962) .
    For structural validation, X-ray diffraction is preferred but requires single crystals grown via slow evaporation in dichloromethane/hexane.

Q. How should researchers design preliminary molecular docking studies involving this compound?

  • Methodological Answer : Follow these steps for computational screening:

Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases) due to the compound’s rigid bicyclic core .

Ligand Preparation : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level .

Docking Software : Use AutoDock Vina with Lamarckian genetic algorithms; set grid boxes to cover catalytic residues .

Validation : Compare docking scores (e.g., ΔG < −7 kcal/mol) with known inhibitors.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound derivatives?

  • Methodological Answer : Address discrepancies through systematic factorial design :
  • Variables : Test substrate scope, solvent polarity (e.g., DMF vs. THF), and temperature (25°C vs. 60°C) .
  • Statistical Analysis : Use ANOVA to identify significant factors (p < 0.05). For example, solvent polarity may explain variance in enantioselectivity .
  • Control Experiments : Replicate studies under standardized conditions (e.g., 1 mol% catalyst, inert atmosphere).

Q. What computational strategies optimize reaction pathways for synthesizing functionalized derivatives (e.g., fluorinated analogs)?

  • Methodological Answer : Combine quantum mechanics (QM) and machine learning (ML) :
  • Reaction Path Search : Use GRRM17 or AFIR methods to locate transition states for fluorination at bridgehead positions .
  • ML-Driven Optimization : Train models on DFT-calculated activation energies (ΔG‡) and experimental yields to predict optimal conditions (e.g., 9,9-difluoro derivatives require −78°C and BF₃·OEt₂) .
  • Validation : Cross-check with in situ IR spectroscopy to monitor intermediate formation.

Q. How does the bicyclic framework influence reaction mechanisms in heterocyclic chemistry?

  • Methodological Answer : Investigate via kinetic isotope effects (KIE) and DFT calculations :
  • KIE Studies : Compare rates of H/D exchange at bridgehead positions to identify rate-determining steps (e.g., C-H activation vs. ring-opening) .
  • Mechanistic Modeling : Use Gaussian16 to compute free energy profiles for ring-strain release (e.g., this compound’s strain energy ≈ 15 kcal/mol vs. 12 kcal/mol for [3.3.1] analogs) .
  • Experimental Probes : Trapping experiments with TEMPO to detect radical intermediates in oxidative reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.